Ketoprofen L-thyroxine ester (CAS 3032398-41-4) is a specialized, transporter-targeted prodrug conjugate that chemically links the non-steroidal anti-inflammatory drug (NSAID) ketoprofen to the thyroid hormone L-thyroxine (T4). In neuropharmacological procurement and drug delivery research, this compound is utilized specifically to exploit the Organic Anion-Transporting Polypeptide 1C1 (OATP1C1), a transporter highly localized to the blood-brain barrier and astrocytic membranes. By acting as an intracellular reservoir, the conjugate bypasses the poor central nervous system (CNS) penetrance of standard NSAIDs, enabling localized, sustained release of active ketoprofen directly within glial cells [1].
Substituting Ketoprofen L-thyroxine ester with unmodified parent ketoprofen or generic amino acid-based prodrugs fundamentally compromises spatial targeting in CNS models. Unmodified ketoprofen exhibits poor blood-brain barrier permeability and rapid systemic clearance, requiring high peripheral doses that induce gastrointestinal and renal toxicity without achieving therapeutic concentrations in target glial cells [1]. While other prodrug strategies (such as LAT1-utilizing amino acid conjugates) improve general brain uptake, they distribute ubiquitously across neurons and peripheral tissues. In contrast, the L-thyroxine ester specifically restricts uptake to OATP1C1-expressing astrocytes, making it a non-interchangeable precursor for researchers requiring precise, cell-type-specific cyclooxygenase (COX) inhibition without confounding systemic or pan-neuronal effects [1].
For laboratories requiring CNS-penetrant NSAIDs, Ketoprofen L-thyroxine ester provides a quantifiable advantage over unmodified parent compounds. In vivo pharmacokinetic evaluations demonstrate that conjugating ketoprofen to the L-thyroxine promoiety significantly enhances central nervous system penetration by utilizing the astrocytic OATP1C1 transporter. Quantitative tracking reveals that the prodrug achieves an 8.8-fold higher brain exposure compared to the direct administration of unmodified parent ketoprofen [1].
| Evidence Dimension | In vivo brain exposure |
| Target Compound Data | 8.8-fold increase in brain exposure |
| Comparator Or Baseline | Unmodified parent ketoprofen |
| Quantified Difference | 8.8-fold higher brain accumulation |
| Conditions | In vivo pharmacokinetic evaluation (rodent models) |
Enables researchers to achieve therapeutic NSAID concentrations in the brain without the severe peripheral toxicity associated with systemic overdosing.
When selecting a compound for chronic neuroinflammation models, the duration of action is a critical procurement metric. Once internalized by astrocytes, the ester bond of Ketoprofen L-thyroxine ester is slowly hydrolyzed by local carboxylesterases, gradually releasing the active ketoprofen payload. This sustained bioconversion yields a significantly greater area under the curve (AUC_brain) for active ketoprofen than can be achieved by administering the parent drug directly, fundamentally altering the T_max and extending the duration of local COX inhibition [1].
| Evidence Dimension | Active metabolite brain exposure (AUC_brain) |
| Target Compound Data | Greater AUC_brain and delayed T_max of active ketoprofen |
| Comparator Or Baseline | Direct administration of parent ketoprofen |
| Quantified Difference | Superior total active drug exposure over time |
| Conditions | In vivo bioconversion and active metabolite tracking |
Provides sustained, localized anti-inflammatory action, reducing the required dosing frequency in chronic neuroinflammation models.
In targeted drug delivery workflows, spatial precision dictates compound selection. Unlike generic small-molecule prodrugs that utilize the ubiquitous L-type amino acid transporter 1 (LAT1) for broad cellular entry, Ketoprofen L-thyroxine ester acts as a validated substrate specifically for OATP1C1. Because OATP1C1 expression is heavily restricted to the blood-brain barrier endothelium and astrocytes, this conjugate prevents off-target accumulation in non-glial cell types, providing a spatial targeting precision that generic NSAID prodrugs cannot replicate [1].
| Evidence Dimension | Cellular transporter utilization |
| Target Compound Data | OATP1C1-specific astrocytic uptake |
| Comparator Or Baseline | LAT1-utilizing generic amino acid prodrugs |
| Quantified Difference | Restricted to OATP1C1-expressing cells vs. ubiquitous distribution |
| Conditions | Transporter-mediated cellular uptake assays |
Crucial for experimental designs requiring precise spatial targeting of neuroinflammation within glial cells rather than pan-neuronal distribution.
Because it achieves 8.8-fold higher brain exposure and specifically targets OATP1C1, this compound is the optimal choice for studying localized cyclooxygenase (COX) inhibition in glial cells. It allows researchers to suppress astrocytic neuroinflammation without inducing the confounding systemic or peripheral anti-inflammatory effects seen with standard NSAIDs [1].
As a validated, high-molecular-weight (Mw ~1013 g/mol) OATP1C1 substrate, this ester serves as an essential positive control and benchmark in transporter assays. It is utilized by drug delivery scientists to map the structural requirements and capacity limits of the thyroid hormone transport pathway for novel CNS-targeted therapeutics [1].
Leveraging its proven intra-brain reservoir effect, this compound is highly relevant for pharmacokinetic studies focused on sustained drug release. It is procured to model how ester-linked prodrugs are bioconverted by brain-localized carboxylesterases, providing a template for extending the half-life and AUC of active metabolites in chronic neurological conditions [1].